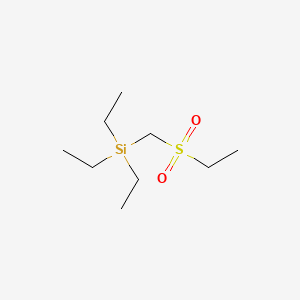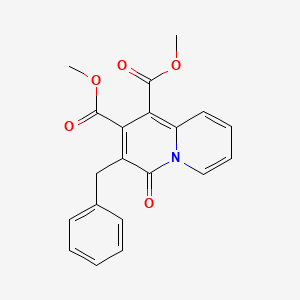
alpha-D-Gulopyranoside,methyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Gulopyranoside, methyl is a biochemical compound with the molecular formula C7H14O6 and a molecular weight of 194.18 g/mol . It is a derivative of glucose and belongs to the class of organic compounds known as glycosides. This compound is often used in biochemical research due to its unique properties and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
Alpha-D-Gulopyranoside, methyl can be synthesized through the glycosylation of glucose derivatives. One common method involves the reaction of glucose with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of alpha-D-Gulopyranoside, methyl often involves large-scale glycosylation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is also common to achieve high-purity products .
化学反応の分析
Types of Reactions
Alpha-D-Gulopyranoside, methyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups in the molecule can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated or alkylated derivatives
科学的研究の応用
Alpha-D-Gulopyranoside, methyl has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: This compound is used to investigate the interactions between carbohydrates and proteins, particularly in the study of enzyme mechanisms.
Medicine: It is used in the development of glycoside-based drugs and as a reference compound in pharmacological studies.
Industry: Alpha-D-Gulopyranoside, methyl is used in the production of biodegradable materials and as a stabilizer in various formulations
作用機序
The mechanism of action of alpha-D-Gulopyranoside, methyl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding and van der Waals interactions, leading to changes in their activity and function. These interactions are crucial in biochemical pathways, such as glycosylation and signal transduction .
類似化合物との比較
Similar Compounds
- Methyl alpha-D-glucopyranoside
- Methyl beta-D-glucopyranoside
- Methyl alpha-D-mannopyranoside
- Methyl beta-D-mannopyranoside
Uniqueness
Alpha-D-Gulopyranoside, methyl is unique due to its specific stereochemistry and the presence of a methoxy group. This configuration allows it to interact differently with biological molecules compared to its isomers and other glycosides. Its unique properties make it a valuable tool in biochemical research and industrial applications .
特性
CAS番号 |
51223-62-2 |
|---|---|
分子式 |
C7H14O6 |
分子量 |
194.18 g/mol |
IUPAC名 |
(2R,3R,4R,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5-,6-,7+/m1/s1 |
InChIキー |
HOVAGTYPODGVJG-BIVRFLNRSA-N |
異性体SMILES |
CO[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)CO)O)O)O |
正規SMILES |
COC1C(C(C(C(O1)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



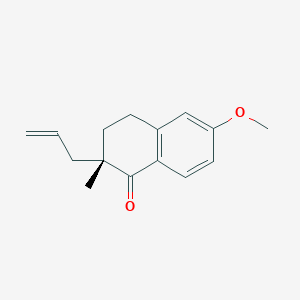


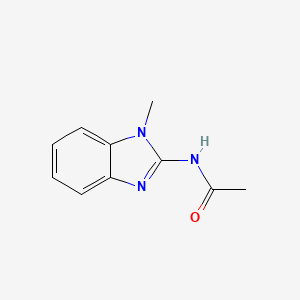
![4-[2-(4-Methylphenyl)hydrazinyl]aniline](/img/structure/B13802241.png)

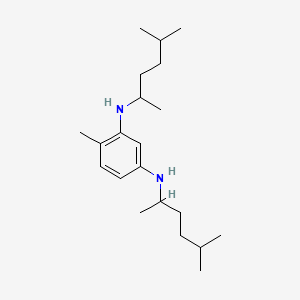
![N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide](/img/structure/B13802250.png)
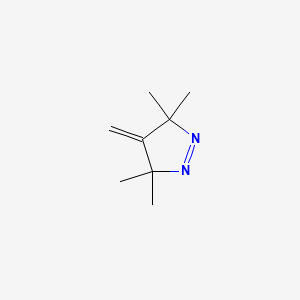
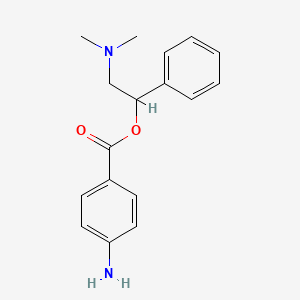
![dipotassium;(2R,3S,4R,5R)-4-hydroxy-5-[5-[hydroxy(phosphonooxy)phosphoryl]oxy-2,4-dioxopyrimidin-1-yl]-2-(oxidomethyl)oxolan-3-olate;trihydrate](/img/structure/B13802268.png)
